molecular formula C10H8BrNO2 B2760600 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 327982-93-4

5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2760600
CAS No.: 327982-93-4
M. Wt: 254.083
InChI Key: PDHRLYRIFOMYQF-UHFFFAOYSA-N
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Description

5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.083. The purity is usually 95%.
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Scientific Research Applications

Convenient Synthesis Methods

Research indicates efficient pathways for preparing indole-2,3-diones, including 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione derivatives, through bromination reactions. For instance, indoles can be converted into dibromoindol-2-ones, serving as precursors to indole-2,3-diones, by reacting with N-bromosuccinimide in specific conditions, highlighting a convenient approach to these compounds (Parrick, Yahya, Ijaz, & Yizun, 1989).

Structural Characterization and Interactions

Structural characterization and analysis of similar bromo-indole derivatives have been conducted to understand their molecular interactions, crystal structures, and potential applications. For example, the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed intricate intermolecular interactions and provided insights into its chemical stability and reactivity (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Antimicrobial Activity

Research on derivatives of indole-2,3-dione, including those with bromo substitutions, has shown potential antimicrobial and antifungal activities. A study on Schiff and Mannich bases of isatin (indole 2,3-dione) and its derivatives, including 5-bromo variants, demonstrated promising antimicrobial properties. These compounds were tested against a variety of pathogenic bacteria and fungi, showing significant activity in some cases, which could have implications for developing new antimicrobial agents (Pandeya, Sriram, Nath, & Clercq, 2000).

Properties

IUPAC Name

5-bromo-1,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHRLYRIFOMYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.